molecular formula C20H18N6O2S B2661571 N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863459-38-5

N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2661571
CAS No.: 863459-38-5
M. Wt: 406.46
InChI Key: YCBPFIIPTJDGJD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as methoxyphenyl, methylphenyl, and triazolopyrimidine, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols and halogenated intermediates.

    Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups can be attached through electrophilic aromatic substitution reactions or via coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazolopyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazolopyrimidine derivatives can interact with various enzymes or receptors, modulating their activity. The methoxyphenyl and methylphenyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-{[3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
  • N-(2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Uniqueness

N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is unique due to the presence of the 4-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-7-9-14(10-8-13)26-19-18(24-25-26)20(22-12-21-19)29-11-17(27)23-15-5-3-4-6-16(15)28-2/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBPFIIPTJDGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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